![molecular formula C15H16Cl2N2O3 B5685855 8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCDMA, and its chemical structure consists of a spirocyclic ring system with an oxazine ring and a diazepane ring.
Mecanismo De Acción
The mechanism of action of DCDMA is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. DCDMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a target for many anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
DCDMA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCDMA exhibits antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In vivo studies have demonstrated that DCDMA has anxiolytic and sedative effects in mice. It has also been shown to improve memory and cognitive function in rats with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DCDMA is its ease of synthesis, which allows for the preparation of large quantities of the compound. It also has a relatively low toxicity, making it suitable for use in various biological assays.
One of the limitations of DCDMA is its limited solubility in water, which can hinder its use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DCDMA. One direction is the development of DCDMA-based materials with improved properties for various applications, such as drug delivery and sensing. Another direction is the investigation of the mechanism of action of DCDMA and its interaction with various biological targets. Additionally, the development of more potent and selective DCDMA derivatives for use in medicinal chemistry and catalysis is an area of potential research.
Métodos De Síntesis
The synthesis of DCDMA involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 1-amino-3,8-diazaspiro[4.5]decan-2-one in the presence of a base, such as triethylamine. The reaction results in the formation of DCDMA as a white solid with a yield of 60-70%.
Aplicaciones Científicas De Investigación
DCDMA has shown potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCDMA has been studied for its antibacterial and antifungal activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, DCDMA has been utilized for the synthesis of novel polymers and materials with improved mechanical and thermal properties. It has also been used as a building block for the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In catalysis, DCDMA has been studied as a catalyst for various organic transformations, such as the synthesis of cyclic carbonates and epoxides. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing.
Propiedades
IUPAC Name |
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-11(16)6-10(7-12(9)17)13(20)19-4-2-15(3-5-19)8-18-14(21)22-15/h6-7H,2-5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGRUIYNUJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CNC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
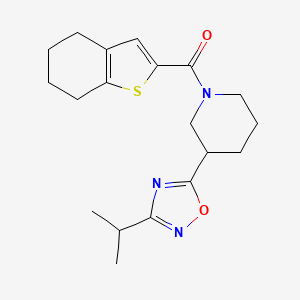
![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
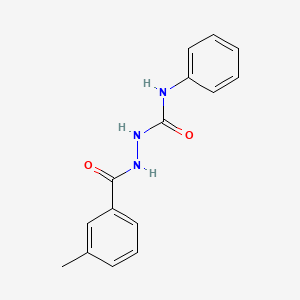
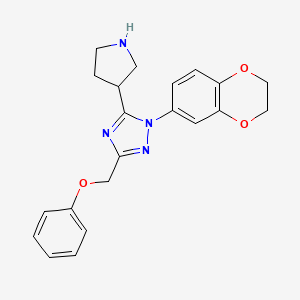
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)
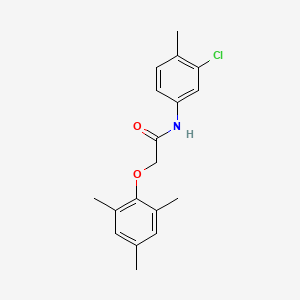
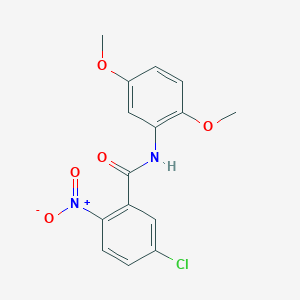
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
